N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
Reagents: Propylation of the benzofuro[3,2-d]pyrimidine core can be achieved using propyl halides in the presence of a base such as potassium carbonate.
Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Attachment of the Sulfanylacetamide Moiety
Reagents: The sulfanylacetamide group is introduced via a nucleophilic substitution reaction using a suitable thiol and chloroacetamide.
Conditions: This step is performed under mild conditions, often in the presence of a base like triethylamine.
Fluorobenzylation
Conditions: This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
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Formation of the Benzofuro[3,2-d]pyrimidine Core
Starting Materials: The synthesis begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be synthesized from appropriate substituted anilines and aldehydes.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, followed by oxidation to form the desired core structure.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the sulfanyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert ketones to alcohols or reduce other functional groups within the molecule.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can modify the benzyl or acetamide groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, triethylamine in dichloromethane.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is investigated for its potential as a pharmacological agent. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research could include its efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials or intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(4-methylbenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(4-bromobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNIBLRSUJQDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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